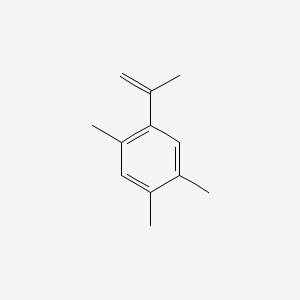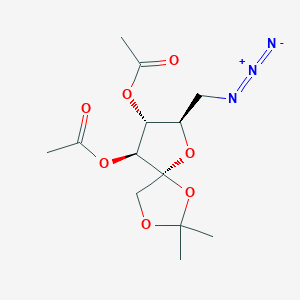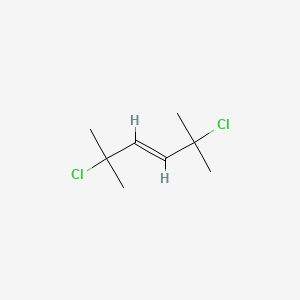
trans-2,5-Dichloror-2,5-dimethyl-3-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2,5-Dichloror-2,5-dimethyl-3-hexene: is an organic compound with the molecular formula C8H14Cl2 and a molecular weight of 181.103 g/mol . It is a chlorinated derivative of hexene, characterized by the presence of two chlorine atoms and two methyl groups attached to the hexene backbone. The compound exists in the trans configuration, meaning the chlorine atoms are on opposite sides of the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Dichloror-2,5-dimethyl-3-hexene typically involves the chlorination of 2,5-dimethyl-2,4-hexadiene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. The reaction can be represented as follows:
[ \text{2,5-dimethyl-2,4-hexadiene} + \text{Cl}_2 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is typically carried out in the presence of a solvent and a catalyst to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: trans-2,5-Dichloror-2,5-dimethyl-3-hexene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, under reflux conditions.
Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Major Products Formed:
Substitution Reactions: Formation of alcohols or other substituted derivatives.
Addition Reactions: Formation of dihalides or hydrogenated products.
Oxidation Reactions: Formation of epoxides or other oxidized compounds.
Applications De Recherche Scientifique
Chemistry: trans-2,5-Dichloror-2,5-dimethyl-3-hexene is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of trans-2,5-Dichloror-2,5-dimethyl-3-hexene involves its interactions with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
2,5-Dichloro-2,5-dimethyl-3-hexene: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
2,3-Dimethyl-3-hexene: A related compound with a different substitution pattern on the hexene backbone.
2,5-Dimethyl-2,4-hexadiene: The precursor used in the synthesis of trans-2,5-Dichloror-2,5-dimethyl-3-hexene
Uniqueness: this compound is unique due to its specific trans configuration and the presence of chlorine atoms at the 2 and 5 positions. This configuration imparts distinct chemical reactivity and properties compared to its cis isomer and other related compounds .
Propriétés
Numéro CAS |
22966-70-7 |
|---|---|
Formule moléculaire |
C8H14Cl2 |
Poids moléculaire |
181.10 g/mol |
Nom IUPAC |
(E)-2,5-dichloro-2,5-dimethylhex-3-ene |
InChI |
InChI=1S/C8H14Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H,1-4H3/b6-5+ |
Clé InChI |
ANSLDRRWTXDPKO-AATRIKPKSA-N |
SMILES isomérique |
CC(C)(/C=C/C(C)(C)Cl)Cl |
SMILES canonique |
CC(C)(C=CC(C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


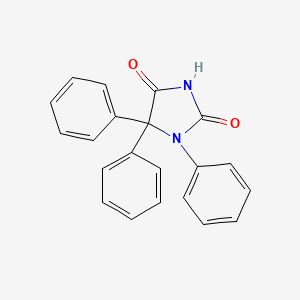
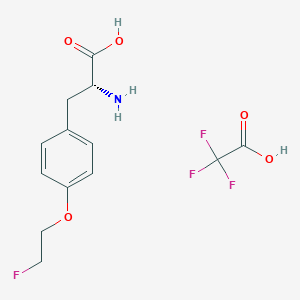
![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
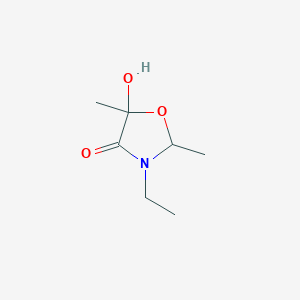
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
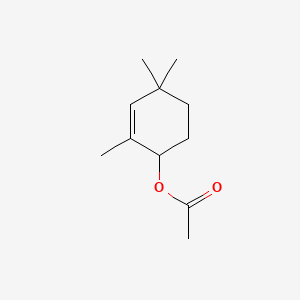
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
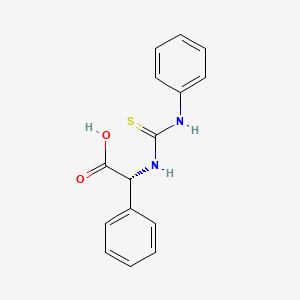
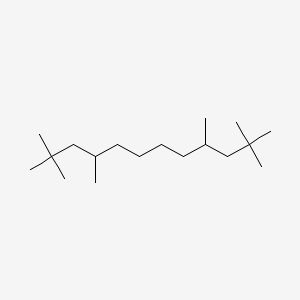
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

